![molecular formula C20H21ClN6O3 B10982422 1-(6-chloropyridazin-3-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10982422.png)
1-(6-chloropyridazin-3-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-CHLOROPYRIDAZIN-3-YL)-N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridazine moiety, a hydroxyquinoxaline group, and a piperidine carboxamide linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Chloropyridazine Moiety: This step involves the chlorination of a pyridazine derivative under controlled conditions to introduce the chlorine atom at the desired position.
Synthesis of the Hydroxyquinoxaline Group: This step involves the condensation of an appropriate diamine with a diketone to form the quinoxaline ring, followed by hydroxylation to introduce the hydroxy group.
Coupling of the Piperidine Carboxamide: The final step involves the coupling of the chloropyridazine and hydroxyquinoxaline intermediates with a piperidine carboxamide derivative under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yields and purity, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
1-(6-CHLOROPYRIDAZIN-3-YL)-N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group in the quinoxaline moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl groups in the quinoxaline and piperidine moieties can be reduced to form alcohols or amines.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and coupling catalysts (e.g., palladium complexes).
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a potential candidate for drug discovery and development.
Medicine: The compound may have therapeutic potential for the treatment of various diseases, such as cancer or infectious diseases, due to its unique chemical structure and biological properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-CHLOROPYRIDAZIN-3-YL)-N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
1-(6-CHLOROPYRIDAZIN-3-YL)-N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-yl)azepane: This compound shares the chloropyridazine moiety but lacks the hydroxyquinoxaline and piperidine carboxamide groups, making it less complex and potentially less biologically active.
1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid: This compound shares the chloropyridazine and piperidine carboxamide groups but lacks the hydroxyquinoxaline group, which may affect its chemical and biological properties.
The uniqueness of 1-(6-CHLOROPYRIDAZIN-3-YL)-N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C20H21ClN6O3 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21ClN6O3/c21-16-5-6-17(25-24-16)26-10-7-13(8-11-26)18(28)22-9-12-27-15-4-2-1-3-14(15)23-19(29)20(27)30/h1-6,13H,7-12H2,(H,22,28)(H,23,29) |
InChI Key |
GRHXZCFRLILJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2C3=CC=CC=C3NC(=O)C2=O)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(morpholin-4-yl)-2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B10982340.png)


![N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10982355.png)
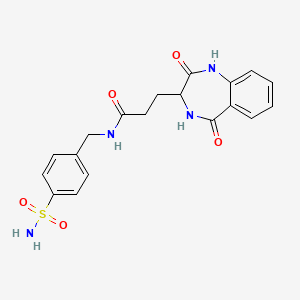
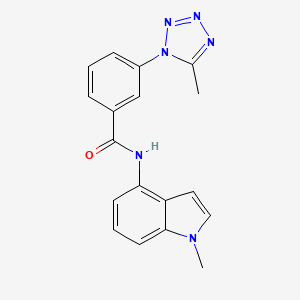
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B10982371.png)
![N-(4-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982383.png)
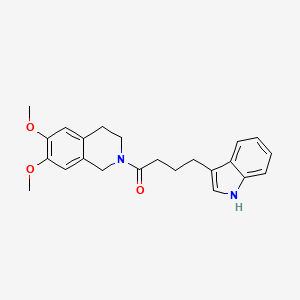
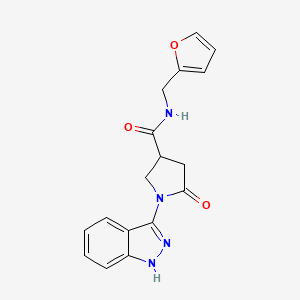

![N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10982412.png)
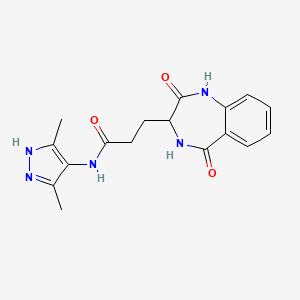
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B10982421.png)
